molecular formula C19H15ClN4 B11440247 N-(4-chlorophenyl)-6-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine

N-(4-chlorophenyl)-6-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11440247
M. Wt: 334.8 g/mol
InChI Key: UAYMSYVJWUSTKB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with an appropriate ketone, followed by cyclization and functionalization steps . The reaction conditions often involve the use of catalysts such as iodine and oxidizing agents like potassium persulfate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Scientific Research Applications

N-(4-chlorophenyl)-6-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
  • 3-(pyridin-2-yl)imidazo[1,5-a]pyridine

Uniqueness

N-(4-chlorophenyl)-6-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its 4-chlorophenyl group enhances its binding affinity to certain enzymes, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H15ClN4

Molecular Weight

334.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-methyl-2-pyridin-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H15ClN4/c1-13-4-9-17-23-18(14-3-2-10-21-11-14)19(24(17)12-13)22-16-7-5-15(20)6-8-16/h2-12,22H,1H3

InChI Key

UAYMSYVJWUSTKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)Cl)C4=CN=CC=C4)C=C1

Origin of Product

United States

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